![molecular formula C21H19N5O4S B2405507 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1226434-19-0](/img/structure/B2405507.png)

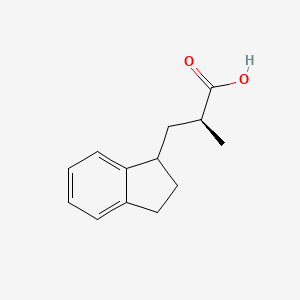

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

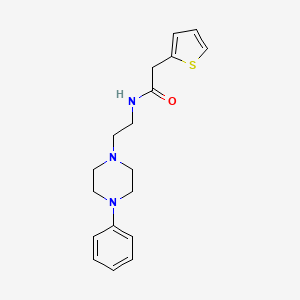

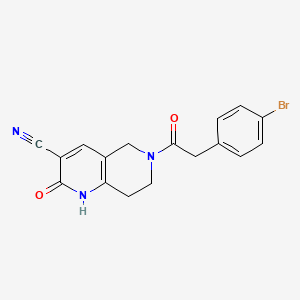

The compound contains several functional groups including a benzo[d]imidazole, an oxadiazole, a thioether, and a benzodioxole. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The benzo[d]imidazole and oxadiazole rings in the compound are aromatic, contributing to the compound’s stability. The thioether group could provide flexibility to the molecule, and the benzodioxole group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the polarizable sulfur atom in the thioether group. These features could make the compound a target for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the aromatic rings could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Aplicaciones Científicas De Investigación

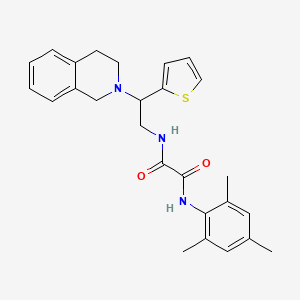

Synthesis and Antibacterial Agents

This compound belongs to a class of chemicals that have been synthesized for exploring antibacterial properties. Research has shown that derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which share structural similarities, exhibit significant antibacterial activity. These compounds are synthesized through a series of reactions starting from common intermediates, demonstrating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

The compound is structurally related to a series of 1,3,4-oxadiazole derivatives that have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid. These studies involve gravimetric, electrochemical, SEM, and computational methods, indicating the formation of a protective layer on the metal surface and showcasing the compound's utility in materials science (Ammal, Prajila, & Joseph, 2018).

Antioxidant Properties for Base Oil

Benzimidazole derivatives, related to the compound , have been prepared and studied as antioxidants for base stock oil. These studies indicate the potential of such compounds to improve the oxidation stability of base oils, a crucial factor in extending the life and efficiency of lubricants (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Anti-inflammatory and MAP Kinase Inhibition

Research into similar benzothiazole/benzoxazole derivatives has explored their in vitro and in vivo anti-inflammatory activity, as well as their ability to inhibit p38α MAP kinase, an enzyme involved in inflammatory responses. These studies highlight the therapeutic potential of such compounds in treating inflammation and related diseases (Tariq, Kamboj, Alam, & Amir, 2018).

Antimicrobial and Hemolytic Agents

The compound is part of a broader research effort to synthesize N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating activity against selected microbial species. These studies contribute to the development of new antimicrobial agents with potential for further biological screening and application trials (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4S/c27-19(22-10-13-5-6-16-17(9-13)29-12-28-16)11-31-21-26-25-20(30-21)8-7-18-23-14-3-1-2-4-15(14)24-18/h1-6,9H,7-8,10-12H2,(H,22,27)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRXIQCJOUBSQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)